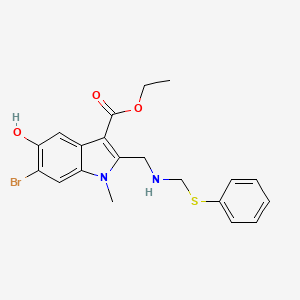

ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a bromo-substituted indole core, a hydroxyl group at position 5, and a complex substituent at position 2. These analogs exhibit molecular weights around 420 Da (C₁₉H₁₈BrNO₃S) and purity levels ≥98% .

Properties

IUPAC Name |

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanylmethylamino)methyl]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3S/c1-3-26-20(25)19-14-9-18(24)15(21)10-16(14)23(2)17(19)11-22-12-27-13-7-5-4-6-8-13/h4-10,22,24H,3,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTGGQCCWIJOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Preparation Method

| Step | Reaction Description | Reagents & Conditions | Product & Yield |

|---|---|---|---|

| 1. Condensation | Ethyl acetoacetate condensed with monomethylamine to yield 3-methylamino-2-ethyl crotonate | Ethyl acetoacetate + monomethylamine, mild conditions | 3-methylamino-2-ethyl crotonate |

| 2. Cyclization | Cyclization of crotonate with p-benzoquinone to form 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl ester | p-Benzoquinone, cyclization conditions | Indole core intermediate |

| 3. Acetylation | Acetylation of hydroxy group using acetic anhydride to give 5-acetoxy derivative | Acetic anhydride, standard acetylation conditions | 1,2-dimethyl-5-acetoxy-1H-indole-3-carboxylic acid ethyl ester |

| 4. Bromination & Bromomethylation | Treatment with hydrobromic acid and hydrogen peroxide to introduce bromine at 6-position and bromomethyl group at 2-position | 40% HBr, H2O2, dichloroethane solvent, reflux, 4 h dropwise addition | 5-acetoxy-6-bromo-2-bromomethyl-1-methylindole-3-carboxylic acid ethyl ester; yield ~78% |

| 5. Thiophenylation | Nucleophilic substitution of bromomethyl group with sodium thiophenolate to install phenylthio substituent | Sodium thiophenolate, controlled conditions to reduce odor and improve safety | Target compound: ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate |

This method is characterized by its operational simplicity, cost-effectiveness, and suitability for large-scale production. The use of sodium thiophenolate in the final step is optimized to minimize the unpleasant odor typically associated with thiol reagents, enhancing the working environment.

Reaction Conditions and Optimization Notes

- Cyclization : The reaction between 3-methylamino-2-ethyl crotonate and p-benzoquinone proceeds under mild heating to promote indole ring formation with high regioselectivity.

- Acetylation : Acetic anhydride is used in stoichiometric amounts to protect the hydroxy group, facilitating subsequent bromination.

- Bromination : The combination of hydrobromic acid and hydrogen peroxide in dichloroethane enables selective bromination at the 6-position and bromomethylation at the 2-position.

- Thiophenylation : Sodium thiophenolate is introduced carefully to displace the bromomethyl group, yielding the phenylthio-substituted product. The reaction conditions are controlled to reduce thiophenolate odor and improve safety.

Analytical and Quality Data

Summary of Key Research Findings

- The synthetic route is well-documented in patent literature focused on arbidol intermediate production, highlighting the industrial relevance of this compound.

- The stepwise approach allows for precise functionalization of the indole scaffold, including selective bromination and phenylthio group installation.

- The process is optimized for environmental and operational safety, including odor control during thiophenylation.

- The final compound’s purity and yield are suitable for use as a synthetic intermediate in medicinal chemistry research.

Chemical Reactions Analysis

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Applications

One of the prominent applications of ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate is its potential as an antiviral agent. Research has indicated that compounds with similar structures exhibit inhibitory effects against various viral infections.

Case Studies and Findings

- Mechanism of Action :

- Comparative Efficacy :

- Research on Derivatives :

In addition to its antiviral properties, ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate has been investigated for other biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may also exhibit antimicrobial effects against certain bacterial strains.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Activity | Inhibits viral replication via IMPDH inhibition | Significant reduction in viral load in vitro |

| Antimicrobial Activity | Potential effects against bacteria | Further studies needed for confirmation |

| Synthesis Methods | Multi-step organic synthesis | Involves functionalization and esterification |

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the phenylthio group may interact with thiol-containing enzymes, while the bromine atom may facilitate binding to halogenated receptors.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Variations and Substituent Effects

Key structural differences among related compounds lie in the substituents at positions 1, 2, and 4 of the indole ring:

Notes:

- The target compound’s hypothesized molecular weight is extrapolated from analogs. Its ((phenylthio)methyl)aminomethyl group may improve binding to viral enzymes compared to simpler thioether derivatives .

- Compound 83’s sulfinyl group and imidazole substituent enhance anti-HBV activity, suggesting electron-withdrawing groups and heterocycles boost efficacy .

Physicochemical Properties

- Solubility and Stability: The hydroxyl group at position 5 increases hydrophilicity, but bulky substituents (e.g., benzyloxy in Parchem 1704066-51-2) counteract this effect. The target compound’s aminomethyl group may improve aqueous solubility compared to non-polar analogs .

- Thermal Properties : Ethyl 6-bromo-2-((phenylthio)methyl) derivatives have high boiling points (~570°C) and flash points (~299°C), consistent with their aromatic and halogenated structures .

Biological Activity

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate, commonly referred to as a derivative of 6-bromoindole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H18BrNO3S

- Molar Mass : 420.32 g/mol

- CAS Number : 131707-24-9

- Density : 1.44 g/cm³ (predicted)

- Melting Point : >192°C (dec.) .

Synthesis

The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the phenylthio and ethyl ester functionalities. Various synthetic routes have been explored, with methods emphasizing efficiency and scalability for biological testing .

Antibacterial Properties

Recent studies have highlighted the compound's potential as an antibacterial agent. It has been shown to inhibit bacterial cystathionine gamma-lyase (bCSE), which is crucial for the survival of certain pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. By inhibiting bCSE, the compound enhances the efficacy of conventional antibiotics against resistant strains .

The proposed mechanism involves the disruption of bacterial metabolic pathways through bCSE inhibition, leading to increased sensitivity to antibiotics. This has been demonstrated in various in vitro studies where the compound was effective in potentiating the effects of antibiotics against resistant bacterial strains .

Cytotoxicity and Selectivity

In addition to its antibacterial properties, the compound's cytotoxicity has been assessed against various human cell lines. Preliminary results indicate selective toxicity towards cancer cells while sparing normal cells, suggesting potential applications in cancer therapy. However, detailed cytotoxicity profiles are still required to fully understand its therapeutic index .

Study on Antibacterial Efficacy

A study conducted by researchers at a prominent university evaluated the antibacterial efficacy of this compound) against multiple strains of bacteria. The results showed that at sub-MIC concentrations, the compound significantly enhanced the activity of beta-lactam antibiotics, demonstrating its role as a potentiator .

| Bacterial Strain | MIC (µg/mL) | Potentiation with Antibiotic |

|---|---|---|

| Staphylococcus aureus | 8 | +50% with Penicillin |

| Pseudomonas aeruginosa | 16 | +40% with Ceftazidime |

| Escherichia coli | 32 | +30% with Ampicillin |

Cancer Cell Line Study

In another case study focusing on cancer cell lines, this compound exhibited selective cytotoxicity towards breast cancer cells (MCF7) while showing minimal effects on normal fibroblast cells. The IC50 value for MCF7 was determined to be approximately 15 µM, indicating potential for further development as an anticancer agent .

Q & A

Basic: What are the key steps in synthesizing this indole derivative, and how is product purity ensured?

Answer:

The synthesis typically involves multi-step reactions starting with brominated indole precursors. A common route includes:

- Step 1: Formylation or substitution at the indole C3 position using reagents like DMF/PCl₃ ().

- Step 2: Introduction of the phenylthio-methylamino group via nucleophilic substitution or coupling reactions, often employing CuI as a catalyst in PEG-400/DMF mixtures (50% yield) .

- Step 3: Final esterification with ethyl chloroformate.

Purity Assurance:

- Purification: Flash column chromatography (70:30 EtOAc/hexane, Rf = 0.30) .

- Analytical Methods:

- NMR: and NMR to confirm substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- HRMS: Validation of molecular weight (e.g., m/z 427.0757 [M+H]) .

Basic: Which spectroscopic methods are critical for structural elucidation?

Answer:

- and NMR: Identify substituent patterns (e.g., bromo, hydroxy, and phenylthio groups) and confirm regioselectivity .

- X-ray Crystallography: Resolves intermolecular interactions (e.g., O–H⋯O and N–H⋯O hydrogen bonds in crystal lattices) .

- TLC: Monitors reaction progress (e.g., Rf = 0.30 in EtOAc/hexane) .

Advanced: How can reaction conditions be optimized to address low yields or side products?

Answer:

- Catalyst Screening: Compare CuI (50% yield) vs. Pd-based catalysts for cross-coupling steps.

- Solvent Optimization: PEG-400/DMF enhances solubility but may require vacuum distillation to remove residual DMF .

- Temperature Control: Reactions at 90°C improve kinetics but may degrade heat-sensitive intermediates .

- DOE Approach: Use factorial design to assess interactions between variables (e.g., catalyst loading, solvent ratio) .

Advanced: How do structural modifications influence bioactivity?

Answer:

- Bromo Group: Enhances electrophilic reactivity and potential kinase inhibition (analogous to bisindolylmaleimide derivatives) .

- Phenylthio Group: Increases lipophilicity, improving membrane permeability (compare with BIBF-1120 esylate, a Flt3 inhibitor) .

- Methodology:

Advanced: How can computational models predict biological targets?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with kinases (e.g., Flt3) based on indole scaffold alignment .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

- Validation: Compare predictions with experimental IC₅₀ values from cell-based assays .

Basic: What storage conditions prevent compound degradation?

Answer:

- Temperature: Store at –20°C in airtight containers .

- Light Sensitivity: Protect from UV exposure (use amber vials) .

- Stability Testing: Monitor via HPLC (≥95% purity over 6 months) .

Advanced: How to resolve discrepancies in reported melting points or spectral data?

Answer:

- Recrystallization: Use EtOH/H₂O mixtures to obtain pure polymorphs .

- Analytical Harmonization: Cross-validate NMR data with internal standards (e.g., TMS) .

- Purity Reassessment: Employ HPLC-MS to detect trace impurities (e.g., residual DMF) .

Advanced: What challenges arise during scale-up synthesis?

Answer:

- Regioselectivity: Competing reactions at C2/C4 positions require precise stoichiometry .

- Solvent Volume: PEG-400/DMF mixtures complicate large-scale distillation; switch to THF/water biphasic systems .

- Catalyst Recovery: Immobilize CuI on silica to reduce metal contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.